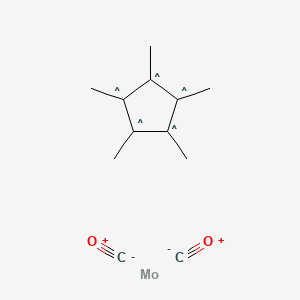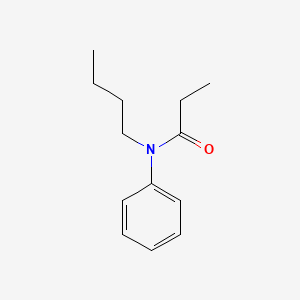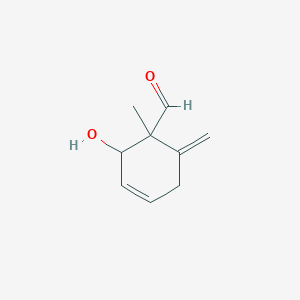
Fentiazac calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fentiazac calcium salt is a derivative of Fentiazac, a thiazole-based nonsteroidal anti-inflammatory drug (NSAID). Fentiazac is primarily used for its anti-inflammatory, analgesic, and antipyretic properties. It acts through the inhibition of prostaglandin synthesis, via non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fentiazac is synthesized using the Hantzsch thiazole synthesis . The process involves the reaction of 4-chlorobenzaldehyde with thiourea and acetophenone in the presence of a base to form the thiazole ring. The resulting compound is then reacted with chloroacetic acid to form Fentiazac .
Industrial Production Methods
Industrial production of Fentiazac calcium salt involves the neutralization of Fentiazac with calcium hydroxide or calcium chloride. The reaction is typically carried out in an aqueous medium, followed by filtration and drying to obtain the calcium salt .
Analyse Des Réactions Chimiques
Types of Reactions
Fentiazac calcium salt undergoes various chemical reactions, including:
Oxidation: Fentiazac can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction of Fentiazac can yield the corresponding thiazolidine derivative.
Substitution: Fentiazac can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiazolidine derivative.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Fentiazac calcium salt has several scientific research applications:
Chemistry: Used as a model compound in the study of thiazole chemistry and reaction mechanisms.
Biology: Investigated for its anti-inflammatory and analgesic properties in various biological models.
Medicine: Explored for its potential use in treating inflammatory conditions and pain management.
Industry: Utilized in the formulation of pharmaceutical products for joint and muscular pain relief
Mécanisme D'action
Fentiazac calcium salt exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting these enzymes, Fentiazac reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenclozic acid: Another thiazole-based NSAID with similar anti-inflammatory properties.
Diclofenac: A widely used NSAID that also inhibits COX enzymes but has a different chemical structure.
Ibuprofen: A common NSAID with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness
Fentiazac calcium salt is unique due to its specific thiazole structure, which contributes to its distinct pharmacological profile. Unlike other NSAIDs, Fentiazac has been shown to have a different potency and efficacy in various models of inflammation and pain .
Propriétés
Numéro CAS |
85721-24-0 |
|---|---|
Formule moléculaire |
C34H22CaCl2N2O4S2 |
Poids moléculaire |
697.7 g/mol |
Nom IUPAC |
calcium;2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/2C17H12ClNO2S.Ca/c2*18-13-8-6-11(7-9-13)16-14(10-15(20)21)22-17(19-16)12-4-2-1-3-5-12;/h2*1-9H,10H2,(H,20,21);/q;;+2/p-2 |
Clé InChI |
WGCKYSZZBQAHJJ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)[O-])C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)[O-])C3=CC=C(C=C3)Cl.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


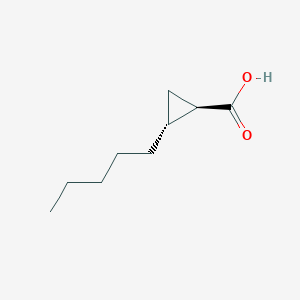
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)

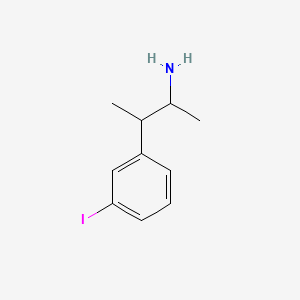



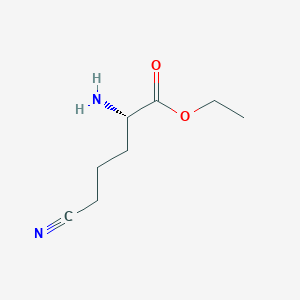

![2-[(3-hydroxybenzoyl)amino]benzoic Acid](/img/structure/B13800998.png)

